![molecular formula C27H36N2O B2452853 N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 866131-88-6](/img/structure/B2452853.png)
N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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Description
N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PAC-1, is a small molecule that has been studied for its potential as an anticancer agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored various synthesis methods for compounds related to N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide. For example, Dangi et al. (2010) detailed a multistep reaction sequence to synthesize derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbohydrazide, a compound structurally similar to the targeted isoquinolinecarboxamide (Dangi, Hussain, Sain, & Talesara, 2010).
Crystal Structure Analysis : The crystal structures of related compounds have been examined to understand their molecular conformations and interactions. For instance, Cunico et al. (2016) reported the crystal structures of hemihydrates of N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamides, which have moderate antimalarial activity (Cunico, Ferreira, Wardell, & Wardell, 2016).
Biological Activity and Applications
Antimicrobial Activity : Some derivatives of 3,4-dihydroisoquinoline have been studied for their antimicrobial properties. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives and evaluated their antibacterial activity, indicating potential applications in treating bacterial infections (Rao, Rao, Parvatamma, Prashanthi, & Cheedarala, 2020).
Opioid Receptor Antagonism : Thomas et al. (2003) identified a potent and selective kappa opioid receptor antagonist, highlighting the relevance of such compounds in neurological research and potential therapeutic applications (Thomas, Atkinson, Vinson, Catanzaro, Perretta, Fix, Mascarella, Rothman, Xu, Dersch, Cantrell, Zimmerman, & Carroll, 2003).
Cancer Research : Compounds structurally related to isoquinolinecarboxamide have been investigated for their potential as anticancer agents. For instance, Atwell, Baguley, & Denny (1989) synthesized phenyl-substituted derivatives of quinoline-8-carboxamide and evaluated their in vivo antitumor activity, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).
properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-16-26(17-15-24)28-27(30)29-19-18-22-8-5-6-9-25(22)20-29/h5-6,8-9,14-17,21,23H,2-4,7,10-13,18-20H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACGDDBTGSOIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide |
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